molecular formula C14H24N4O2 B580413 tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 1246643-57-1

tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B580413
CAS No.: 1246643-57-1
M. Wt: 280.372
InChI Key: AZHNHOGJYUYRTD-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate: is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and diethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the tert-butyl and diethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can be used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate hydrochloride
  • tert-Butyl (2-(4-(6-(6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate

Uniqueness

tert-Butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and diethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

Tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a compound of significant interest due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

  • Molecular Formula : C14H24N4O2
  • CAS Number : 1246643-57-1
  • Molecular Weight : 280.37 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. Inhibition of COX-2 leads to reduced synthesis of prostaglandins, which are mediators of inflammation and pain.

Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory effects. In various studies, it has been shown to significantly reduce inflammation in animal models.

Case Studies

  • Carrageenan-Induced Paw Edema Model :
    • Objective : To evaluate the anti-inflammatory effect.
    • Results : The compound demonstrated a significant reduction in paw swelling compared to control groups. The effective dose (ED50) was determined to be approximately 5.63 μmol/kg, showcasing a potency greater than that of standard anti-inflammatory drugs like celecoxib .
  • Histopathological Analysis :
    • Objective : To assess the safety profile and tissue integrity post-treatment.
    • Results : Minimal degenerative changes were observed in liver and kidney tissues of treated rats, indicating a favorable safety profile alongside its therapeutic effects .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be linked to its structural features. The presence of the tert-butyl group and the diethyl substitution on the pyrrolo[3,4-c]pyrazole ring system enhances its lipophilicity and receptor binding affinity. Comparative studies have shown that modifications in these groups can lead to variations in biological activity .

Comparative Analysis with Other Compounds

Compound NameCOX-2 Inhibition IC50 (μmol)ED50 (μmol/kg)Reference
This compound0.04 ± 0.015.63
Celecoxib0.04 ± 0.0114.0
Diclofenac0.06 ± 0.0210.0

Properties

IUPAC Name

tert-butyl 3-amino-6,6-diethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-6-14(7-2)10-9(11(15)17-16-10)8-18(14)12(19)20-13(3,4)5/h6-8H2,1-5H3,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHNHOGJYUYRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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